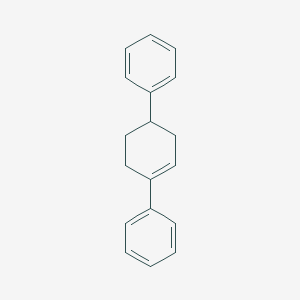
(4-Phenylcyclohexen-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenylcyclohexen-1-yl)benzene is an organic compound with the molecular formula C12H14. It is also known as 4-Phenyl-1-cyclohexene. This compound is characterized by a cyclohexene ring substituted with a phenyl group at the fourth position. It is a colorless to pale yellow liquid with a distinct aromatic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Phenylcyclohexen-1-yl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexene with phenylmagnesium bromide (Grignard reagent) in the presence of a catalyst such as copper(I) iodide. The reaction proceeds via the formation of a Grignard intermediate, which then undergoes a nucleophilic addition to the cyclohexene ring, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of styrene in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylcyclohexen-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexylbenzene
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
(4-Phenylcyclohexen-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Phenylcyclohexen-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbenzene: Similar structure but lacks the double bond in the cyclohexene ring.
Styrene: Contains a phenyl group attached to an ethylene group instead of a cyclohexene ring.
Vinylcyclohexene: Contains a vinyl group attached to a cyclohexene ring.
Uniqueness
(4-Phenylcyclohexen-1-yl)benzene is unique due to the presence of both a phenyl group and a cyclohexene ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
10470-07-2 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
(4-phenylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C18H18/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-11,18H,12-14H2 |
InChI Key |
VPEFPWKOJMYXGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


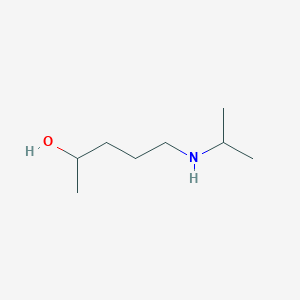
![4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14729624.png)
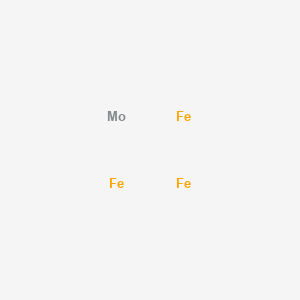
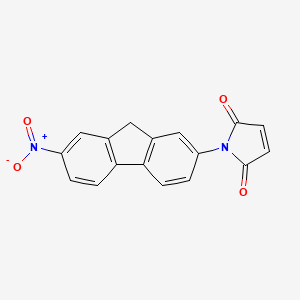
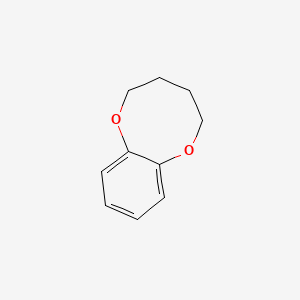
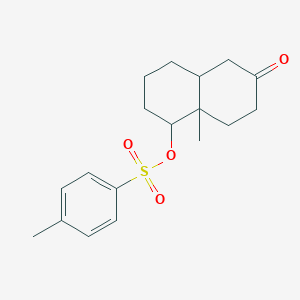
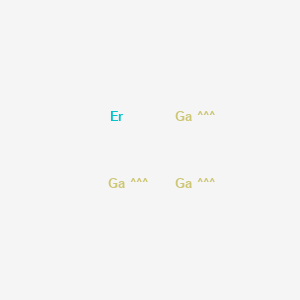
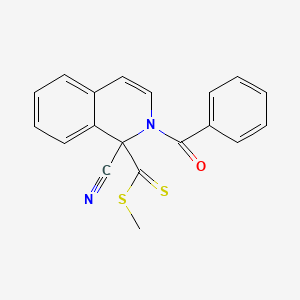
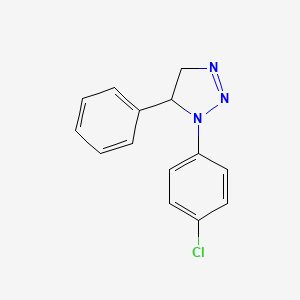
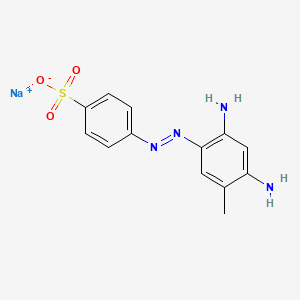
![1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene](/img/structure/B14729689.png)
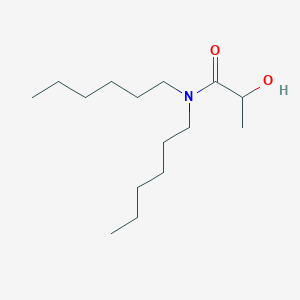
![Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate](/img/structure/B14729704.png)
![N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide](/img/structure/B14729707.png)
